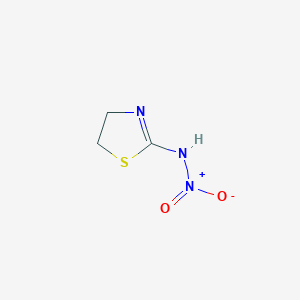

N-(4,5-Dihydro-1,3-thiazol-2-yl)nitramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4,5-Dihydro-1,3-thiazol-2-yl)nitramide is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural and synthetic compounds .

Preparation Methods

The synthesis of N-(4,5-Dihydro-1,3-thiazol-2-yl)nitramide typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-(4,5-Dihydro-1,3-thiazol-2-yl)nitramide undergoes various types of chemical reactions, including:

Oxidation: The thiazole ring can undergo oxidation reactions due to the presence of sulfur and nitrogen atoms.

Reduction: Reduction reactions can occur, particularly at the nitramide group.

Substitution: Electrophilic and nucleophilic substitution reactions are common at the reactive positions of the thiazole ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4,5-Dihydro-1,3-thiazol-2-yl)nitramide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and antiviral activities.

Industry: Thiazole derivatives are used in the production of dyes, fungicides, and biocides.

Mechanism of Action

The mechanism of action of N-(4,5-Dihydro-1,3-thiazol-2-yl)nitramide involves its interaction with various molecular targets and pathways. The thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . For example, thiazole derivatives can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death .

Comparison with Similar Compounds

N-(4,5-Dihydro-1,3-thiazol-2-yl)nitramide can be compared with other thiazole derivatives such as:

Sulfathiazole: An antimicrobial drug.

Ritonavir: An antiretroviral drug.

Abafungin: An antifungal drug.

Tiazofurin: An antineoplastic drug.

What sets this compound apart is its unique combination of the thiazole ring with the nitramide group, which may confer distinct chemical and biological properties.

Biological Activity

N-(4,5-Dihydro-1,3-thiazol-2-yl)nitramide is a compound of growing interest due to its diverse biological activities. This article provides an overview of its biological properties, including antibacterial, antifungal, and cytotoxic activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a thiazole ring that contributes to its biological activity. The thiazole moiety is known for its role in various pharmacological applications due to its ability to interact with biological targets.

1. Antibacterial Activity

Research indicates that compounds containing thiazole rings exhibit significant antibacterial properties. A study highlighted the synthesis of various thiazole derivatives that demonstrated activity against Staphylococcus aureus , a common pathogenic bacterium. The derivatives showed effective inhibition of bacterial growth, suggesting that this compound could be a promising candidate for further development as an antibacterial agent .

Table 1: Antibacterial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Thiazole Derivative A | Escherichia coli | 18 |

| Thiazole Derivative B | Bacillus subtilis | 20 |

2. Antifungal Activity

In addition to antibacterial properties, thiazole derivatives have shown antifungal activity. Research focused on the antifungal efficacy of synthesized compounds against various fungal strains. The results indicated that this compound exhibited notable activity against Candida albicans and Aspergillus niger , suggesting its potential use in treating fungal infections .

Table 2: Antifungal Activity of Thiazole Derivatives

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 32 µg/mL |

| Thiazole Derivative C | Aspergillus niger | 16 µg/mL |

3. Cytotoxic Activity

Cytotoxicity studies have demonstrated that this compound can induce cell death in various cancer cell lines. The compound has been shown to inhibit cell proliferation effectively in studies involving human cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the induction of apoptosis and disruption of cellular metabolism .

Case Study: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic effects of this compound on HeLa cells:

- Methodology : HeLa cells were treated with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 25 µM.

Figure 1: Cell Viability Assay Results

Cell Viability Graph

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound's interactions with cellular targets may involve:

- Inhibition of bacterial enzyme systems.

- Disruption of fungal cell wall synthesis.

- Induction of apoptotic pathways in cancer cells.

Properties

IUPAC Name |

N-(4,5-dihydro-1,3-thiazol-2-yl)nitramide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2S/c7-6(8)5-3-4-1-2-9-3/h1-2H2,(H,4,5) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFAYNHSHBXASAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)N[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50617066 |

Source

|

| Record name | N-(4,5-Dihydro-1,3-thiazol-2-yl)nitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105827-90-5 |

Source

|

| Record name | N-(4,5-Dihydro-1,3-thiazol-2-yl)nitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.